4-(4-Cyanophenyl)-1-methoxyisoquinolin-5-yl benzoate
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Overview
Description
4-(4-Cyanophenyl)-1-methoxyisoquinolin-5-yl benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoate ester linked to a methoxyisoquinoline moiety, with a cyanophenyl group attached, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyanophenyl)-1-methoxyisoquinolin-5-yl benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis . The reaction conditions often require a base, such as potassium carbonate, and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyanophenyl)-1-methoxyisoquinolin-5-yl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting the nitrile group to an amine or the ester to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or cyanophenyl groups, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Methoxy-substituted derivatives, cyanophenyl-substituted derivatives.
Scientific Research Applications
4-(4-Cyanophenyl)-1-methoxyisoquinolin-5-yl benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anti-cancer drugs.
Mechanism of Action
The mechanism by which 4-(4-Cyanophenyl)-1-methoxyisoquinolin-5-yl benzoate exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyanophenyl group can participate in π-π stacking interactions, while the methoxyisoquinoline moiety can engage in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Cyanophenylboronic acid: Shares the cyanophenyl group but differs in its boronic acid functionality, making it useful in different types of coupling reactions.
4-Methoxyphenyl 4-((6-(buta-1,3-dien-2-yloxy)hexyl)oxy)benzoate: Similar in having a methoxy and benzoate group but differs in the overall structure and applications.
Uniqueness
4-(4-Cyanophenyl)-1-methoxyisoquinolin-5-yl benzoate is unique due to its combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in materials science and medicinal chemistry.
Properties
CAS No. |
656233-73-7 |
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Molecular Formula |
C24H16N2O3 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
[4-(4-cyanophenyl)-1-methoxyisoquinolin-5-yl] benzoate |
InChI |
InChI=1S/C24H16N2O3/c1-28-23-19-8-5-9-21(29-24(27)18-6-3-2-4-7-18)22(19)20(15-26-23)17-12-10-16(14-25)11-13-17/h2-13,15H,1H3 |
InChI Key |
CMKCRJDUBIQYRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=C1C=CC=C2OC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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